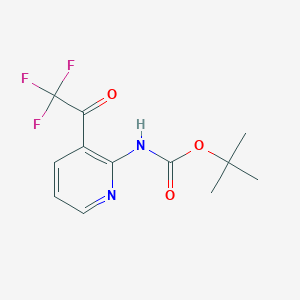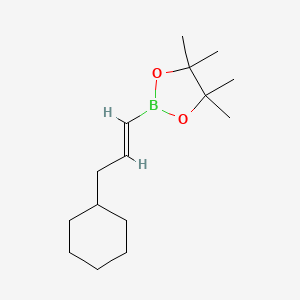
tert-Butyl (3-bromo-4-methyl-5-nitropyridin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(3-bromo-4-methyl-5-nitropyridin-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, a methyl group, and a nitro group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-bromo-4-methyl-5-nitropyridin-2-yl)carbamate typically involves the following steps:
Industrial Production Methods
Industrial production methods for tert-butyl N-(3-bromo-4-methyl-5-nitropyridin-2-yl)carbamate may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-(3-bromo-4-methyl-5-nitropyridin-2-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), palladium catalysts, bases (e.g., Cs2CO3), solvents (e.g., 1,4-dioxane).
Reduction: Hydrogen gas, palladium catalysts.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products
Substitution: Various substituted pyridine derivatives.
Reduction: Amino-substituted pyridine derivatives.
Oxidation: Carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-(3-bromo-4-methyl-5-nitropyridin-2-yl)carbamate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of tert-butyl N-(3-bromo-4-methyl-5-nitropyridin-2-yl)carbamate involves its interaction with molecular targets and pathways within biological systems. The bromine and nitro groups play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in similar synthetic applications.
tert-Butyl N-(2-bromoethyl)carbamate: Another brominated carbamate with different substitution patterns.
tert-Butyl bromoacetate: A related compound used in organic synthesis.
Uniqueness
tert-Butyl N-(3-bromo-4-methyl-5-nitropyridin-2-yl)carbamate is unique due to the specific combination of functional groups attached to the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C11H14BrN3O4 |
|---|---|
Molekulargewicht |
332.15 g/mol |
IUPAC-Name |
tert-butyl N-(3-bromo-4-methyl-5-nitropyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H14BrN3O4/c1-6-7(15(17)18)5-13-9(8(6)12)14-10(16)19-11(2,3)4/h5H,1-4H3,(H,13,14,16) |
InChI-Schlüssel |
XIWZYIIMGGXVAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=C1[N+](=O)[O-])NC(=O)OC(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


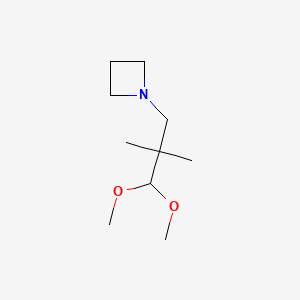
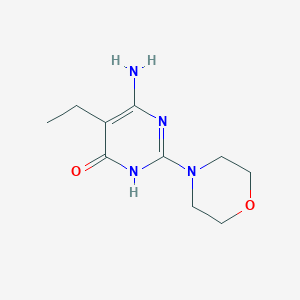
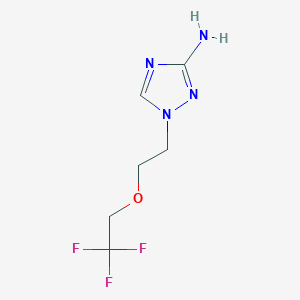


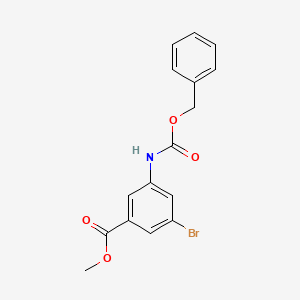
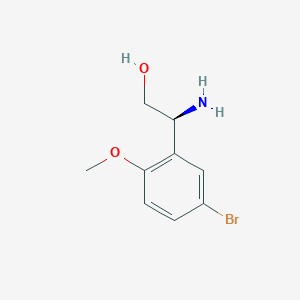

![methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B13491701.png)
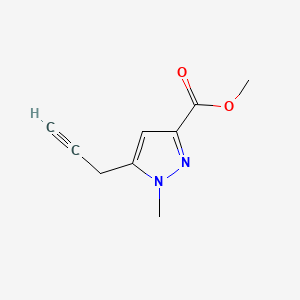
![3-[7-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13491713.png)
